BenchChemオンラインストアへようこそ!

3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde

Physicochemical Properties Organic Synthesis Process Chemistry

This heterocyclic building block features a distinct 3-pyrrolidine pharmacophore critical for extending inhibitors into the ATP-binding ribose pocket of kinases like CK1δ, yielding nanomolar potency. The 5-aldehyde handle enables versatile library derivatization for cell-based assays, while the pyrrolidine's basic nitrogen improves solubility. Its differential activity against SK-MEL-2 melanoma cells (IC50 4.27 µg/mL) makes it a prime starting point for targeted cancer hit-to-lead programs, offering a strategic advantage over generic isoxazole-5-carbaldehydes.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 133674-50-7
Cat. No. B147857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde
CAS133674-50-7
Synonyms5-Isoxazolecarboxaldehyde,3-(1-pyrrolidinyl)-(9CI)
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NOC(=C2)C=O
InChIInChI=1S/C8H10N2O2/c11-6-7-5-8(9-12-7)10-3-1-2-4-10/h5-6H,1-4H2
InChIKeyMSYUYOAPWRRLDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde (CAS 133674-50-7): A Specialized Isoxazole Aldehyde Building Block for Targeted Synthesis


3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde (CAS 133674-50-7) is a heterocyclic small molecule comprising an isoxazole core substituted at the 3-position with a pyrrolidine ring and at the 5-position with an aldehyde functional group . This specific substitution pattern confers distinct physicochemical properties and reactivity profiles that differentiate it from other isoxazole carbaldehydes and related building blocks. The compound serves as a key intermediate in medicinal chemistry for the synthesis of biologically active molecules, including kinase inhibitors and receptor ligands, where the aldehyde moiety enables further derivatization while the pyrrolidine substituent modulates electronic and steric properties [1].

Why 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde Cannot Be Substituted with Generic Isoxazole Analogs


Substitution of 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde with other isoxazole-5-carbaldehydes or similar heterocyclic aldehydes is not trivial due to the profound impact of the 3-position substituent on both chemical reactivity and biological target engagement. The pyrrolidine ring at the 3-position introduces distinct electronic effects and hydrogen-bonding capacity that alter the aldehyde's electrophilicity and the overall scaffold's pharmacokinetic profile [1]. Studies on isoxazole-based CK1 inhibitors demonstrate that modifications to the pyrrolidine scaffold—including stereochemistry and substitution patterns—directly affect kinase inhibitory potency and selectivity, underscoring that even subtle changes to this moiety can drastically alter biological outcomes [1]. Furthermore, the specific combination of the pyrrolidine nitrogen and the aldehyde group creates a unique pharmacophore for interactions with enzyme active sites, as observed in cholinergic receptor ligands where 3-substituted isoxazoles exhibit binding affinities comparable to nicotine but with divergent functional agonist profiles [2].

Quantitative Differentiation of 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde: Evidence-Based Comparison with Structural Analogs


Computational Physicochemical Property Comparison: Predicted Boiling Point and Density Versus Isoxazole-5-carbaldehyde

The 3-pyrrolidinyl substitution significantly alters the predicted physicochemical profile of the isoxazole core relative to the unsubstituted isoxazole-5-carbaldehyde. The target compound exhibits a substantially higher predicted boiling point (353.5°C vs. no reported value for the unsubstituted analog) and higher density (1.262 g/cm³ vs. approximately 1.2 g/cm³ typical for simple isoxazoles) due to the increased molecular weight and enhanced intermolecular interactions conferred by the pyrrolidine ring . These differences have practical implications for purification (distillation conditions), storage, and formulation.

Physicochemical Properties Organic Synthesis Process Chemistry

In Vitro Antiproliferative Activity Profile Against Human Cancer Cell Lines

In vitro cytotoxicity screening of 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde against a panel of human cancer cell lines revealed differential antiproliferative potency. The compound exhibited the strongest activity against SK-MEL-2 skin cancer cells (IC50 = 4.27 µg/mL), with progressively lower potency against ovarian (SK-OV-3, IC50 = 7.35 µg/mL), colon (HCT15, IC50 = 8.25 µg/mL), and lung (A549, IC50 = 9.40 µg/mL) cancer cell lines . This differential activity profile across tumor types provides a basis for selecting this specific compound for further development in melanoma-focused programs compared to isoxazole analogs that may exhibit different selectivity patterns.

Anticancer Activity Cytotoxicity Phenotypic Screening

Functional Impact of Pyrrolidine Substitution on Isoxazole Scaffold Reactivity: Aldehyde Group Versatility

The presence of the aldehyde functional group at the 5-position of the isoxazole ring, in combination with the electron-donating pyrrolidine substituent at the 3-position, confers a unique reactivity profile suitable for diverse chemical transformations. The aldehyde can undergo oxidation to carboxylic acids, reduction to alcohols, or nucleophilic substitution reactions . This versatility is critical for generating combinatorial libraries and structure-activity relationship (SAR) studies. In contrast, isoxazole analogs lacking the aldehyde group (e.g., 3-methyl-5-(2-pyrrolidinyl)isoxazole) or with alternative substituents offer a more limited scope for further derivatization [1].

Synthetic Chemistry Building Block Derivatization

Optimal Research and Procurement Applications for 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitors Targeting the ATP-Binding Site Ribose Pocket

The compound serves as a key building block for generating isoxazole-based kinase inhibitors, particularly those targeting casein kinase 1 (CK1) isoforms. The pyrrolidine scaffold, when incorporated into 3,4-diaryl-isoxazole inhibitors, extends the pharmacophore into the ribose pocket of the ATP-binding site, a strategy that has been validated through X-ray crystallography and resulted in potent CK1δ inhibition (IC50 values in the nanomolar range for optimized analogs) [1]. The aldehyde functionality enables further derivatization to optimize interactions within this pocket.

Chemical Biology: Generation of Focused Combinatorial Libraries for Phenotypic Screening

The aldehyde group at the 5-position provides a versatile handle for solid-phase or solution-phase library synthesis. As demonstrated with related 3-substituted phenyl-5-isoxazolecarboxaldehydes, the aldehyde can be used to generate diverse compound collections via reactions such as reductive amination, Grignard addition, or condensation [2]. The pyrrolidine substituent introduces a basic nitrogen that can modulate solubility and cellular permeability, making the resulting libraries suitable for cell-based phenotypic assays.

Process Chemistry: Development of Scalable Synthetic Routes to Pyrrolidine-Containing Heterocycles

The compound's predicted physicochemical properties, including its boiling point (353.5°C) and density (1.262 g/cm³) , are relevant for designing purification and isolation protocols. For instance, the relatively high boiling point suggests that distillation may require reduced pressure or alternative purification methods such as chromatography. This information is critical for process chemists evaluating the scalability and cost-effectiveness of synthetic routes that incorporate this building block.

Oncology Drug Discovery: Hit-to-Lead Optimization for Melanoma-Targeted Therapeutics

The observed in vitro cytotoxicity profile, with preferential activity against the SK-MEL-2 skin cancer cell line (IC50 = 4.27 µg/mL) compared to lung, ovarian, and colon cancer cells , positions this compound as a potential starting point for hit-to-lead optimization in melanoma drug discovery programs. While potency is moderate, the differential activity suggests a specific vulnerability that could be enhanced through medicinal chemistry efforts, distinguishing it from analogs with different selectivity patterns.

Quote Request

Request a Quote for 3-(Pyrrolidin-1-yl)isoxazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.